Cas no 2470439-64-4 (5-bromo-3,4-dimethylthiophene-2-carboxylic acid)

5-ブロモ-3,4-ジメチルチオフェン-2-カルボン酸は、チオフェン骨格にブロモ基とメチル基が選択的に導入された高純度の有機中間体です。分子内に反応性の高いカルボキシル基とハロゲン基を併せ持つため、医薬品や機能性材料の合成において多様な誘導体化が可能です。特に、ブロモ基はパラジウムカップリング反応に、カルボキシル基はエステル化やアミド結合形成に利用でき、精密有機合成における重要なビルディングブロックとしての特性を有します。結晶性が良好で取り扱いやすく、安定性に優れるため実験室から工業スケールまで幅広く応用されています。

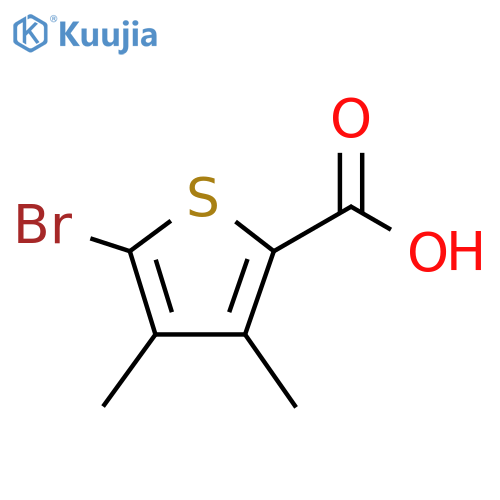

2470439-64-4 structure

商品名:5-bromo-3,4-dimethylthiophene-2-carboxylic acid

5-bromo-3,4-dimethylthiophene-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 5-bromo-3,4-dimethylthiophene-2-carboxylic acid

- 5-Bromo-3,4-dimethyl-2-thiophenecarboxylic acid

- 2470439-64-4

- EN300-22901802

- CC1=C(SC(=C1C)Br)C(=O)O

-

- インチ: 1S/C7H7BrO2S/c1-3-4(2)6(8)11-5(3)7(9)10/h1-2H3,(H,9,10)

- InChIKey: IPOMBKBSYAUUQJ-UHFFFAOYSA-N

- ほほえんだ: C(C1SC(Br)=C(C)C=1C)(=O)O

計算された属性

- せいみつぶんしりょう: 233.93501g/mol

- どういたいしつりょう: 233.93501g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 174

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 65.5Ų

5-bromo-3,4-dimethylthiophene-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-22901802-10.0g |

5-bromo-3,4-dimethylthiophene-2-carboxylic acid |

2470439-64-4 | 95% | 10.0g |

$4545.0 | 2024-06-20 | |

| Aaron | AR0289B3-1g |

5-bromo-3,4-dimethylthiophene-2-carboxylic acid |

2470439-64-4 | 95% | 1g |

$1479.00 | 2025-02-15 | |

| Aaron | AR0289B3-500mg |

5-bromo-3,4-dimethylthiophene-2-carboxylic acid |

2470439-64-4 | 95% | 500mg |

$1158.00 | 2025-02-15 | |

| 1PlusChem | 1P02892R-50mg |

5-bromo-3,4-dimethylthiophene-2-carboxylic acid |

2470439-64-4 | 95% | 50mg |

$354.00 | 2024-05-21 | |

| Aaron | AR0289B3-100mg |

5-bromo-3,4-dimethylthiophene-2-carboxylic acid |

2470439-64-4 | 95% | 100mg |

$529.00 | 2025-02-15 | |

| Aaron | AR0289B3-250mg |

5-bromo-3,4-dimethylthiophene-2-carboxylic acid |

2470439-64-4 | 95% | 250mg |

$746.00 | 2025-02-15 | |

| 1PlusChem | 1P02892R-10g |

5-bromo-3,4-dimethylthiophene-2-carboxylic acid |

2470439-64-4 | 95% | 10g |

$5680.00 | 2024-05-21 | |

| Enamine | EN300-22901802-5.0g |

5-bromo-3,4-dimethylthiophene-2-carboxylic acid |

2470439-64-4 | 95% | 5.0g |

$3065.0 | 2024-06-20 | |

| Enamine | EN300-22901802-0.05g |

5-bromo-3,4-dimethylthiophene-2-carboxylic acid |

2470439-64-4 | 95% | 0.05g |

$245.0 | 2024-06-20 | |

| Enamine | EN300-22901802-1.0g |

5-bromo-3,4-dimethylthiophene-2-carboxylic acid |

2470439-64-4 | 95% | 1.0g |

$1057.0 | 2024-06-20 |

5-bromo-3,4-dimethylthiophene-2-carboxylic acid 関連文献

-

Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222

-

H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

5. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981

2470439-64-4 (5-bromo-3,4-dimethylthiophene-2-carboxylic acid) 関連製品

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)

- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)

- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)

- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量